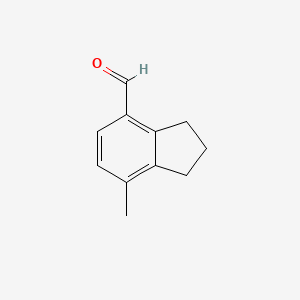

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Description

7-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS: Not explicitly provided; molecular formula: C11H12O) is a bicyclic aromatic aldehyde featuring a fused indene ring system with a methyl substituent at position 7 and a formyl group at position 2. Its structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAOJVZUJSEHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the hydrogenation of ortho-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, followed by dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

Reduction: 7-methyl-2,3-dihydro-1H-indene-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

7-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde serves as a building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and natural product analogs. Its functional groups allow for diverse chemical reactions such as oxidation, reduction, and electrophilic substitution .

Biology

This compound's derivatives have been investigated for their biological activities. Notably, studies have suggested potential antimicrobial and anti-inflammatory properties. The mechanism of action often involves interactions with specific molecular targets like enzymes or receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential as a scaffold for developing new therapeutic agents. Research indicates significant anticancer activity against various cell lines, including triple-negative breast cancer cells (MDA-MB-231) .

Table 1: Anticancer Activity of this compound

| Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 10 | 55 |

| HCT116 (Colon Cancer) | 5 | 60 |

| HeLa (Cervical Cancer) | 10 | 50 |

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of new polymers and coatings .

Similar Compounds

| Compound | Key Differences |

|---|---|

| 6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde | Lacks the hydroxyl group; different reactivity |

| 7-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde | Lacks the methyl group; affects steric properties |

| 7-Hydroxy-6-methyl-1H-indene-4-carbaldehyde | Different functional groups alter reactivity |

The presence of both hydroxyl and methyl groups in this compound imparts unique chemical properties that enhance its utility in synthetic chemistry compared to other similar compounds .

Antitumor Effects In Vivo

In vivo studies using xenograft models demonstrated that treatment with derivatives of this compound resulted in significant tumor growth inhibition compared to controls. For instance, administration in mouse models bearing MDA-MB-231 tumors led to marked reductions in tumor size over treatment periods.

Cardioprotective Potential

Some derivatives were tested for cardioprotective effects against doxorubicin-induced toxicity in cardiomyocytes. Results indicated that specific compounds significantly increased cell viability and reduced apoptosis rates compared to untreated cells .

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : The compound is frequently synthesized via multi-step protocols involving cross-coupling reactions, hydroxylation, and oxidation. For example, derivatives of this compound are prepared using HBTU-mediated coupling and Boc-deprotection cycles (e.g., synthesis of fluorescent ligands in ).

- Spectroscopic Data :

- Applications : Used as a precursor in drug development (e.g., β-adrenergic receptor ligands in ) and agrochemicals. Its derivatives exhibit enantioselective properties, as seen in palladium-catalyzed cross-coupling reactions ().

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Hydroxy/Methoxy Groups: The 7-hydroxy and 7-methoxy derivatives (CAS 575504-30-2 and 1092553-16-6) enhance hydrogen-bonding capacity, influencing solubility and receptor binding in drug design .

Thermal Stability: In plant-derived samples (e.g., Amomum tsao-ko), this compound is preserved under microwave drying (150 W) but degrades during oven-drying at 105°C, highlighting its sensitivity to thermal stress compared to more stable monoterpenes .

Pharmaceutical Chemistry:

- Derivatives of this compound are critical in synthesizing β-adrenergic receptor ligands. For example, fluorescent analogs like (±)-N-(2-(2-(2-((3-hydroxy-4-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)butan-2-yl)amino)ethoxy)ethoxy)ethyl)-6-((4-(2-(4,4-difluoro-4,4a-dihydro-5-(thiophen-2-yl)-4-bora-3a,4a-diaza-s-indacene-3-yl)vinyl)phenoxy)acetamido)-hexanamide (12a) show sub-type selectivity for receptor studies .

Analytical Challenges:

- Structural analogs with minor substituent differences (e.g., 7-fluoro vs. 7-methyl) require advanced techniques like HRMS and chiral SFC for unambiguous identification .

Industrial Relevance:

- Despite its utility, 7-hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 575504-30-2) is discontinued commercially, underscoring challenges in large-scale synthesis of hydroxylated derivatives .

Biological Activity

7-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a compound of increasing interest in medicinal chemistry and biological research. Its unique structural features, including the indene ring and aldehyde functional group, endow it with potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 150.19 g/mol. The compound features an aldehyde group that can participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 150.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the indene structure allows it to interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of indene compounds exhibit significant antitumor properties. The compound's ability to modify protein functions may contribute to its potential in cancer therapy .

- Antibacterial Properties : Some studies have highlighted the antibacterial effects of related indene derivatives. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological implications of this compound:

Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of various indene derivatives, including this compound. The results showed that these compounds inhibited tumor cell proliferation in vitro and demonstrated cytotoxicity against certain cancer cell lines .

Study 2: Antibacterial Properties

In another investigation, researchers tested the antibacterial activity of several indene derivatives against common pathogens. The findings indicated that this compound exhibited notable antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics.

Applications in Drug Development

Given its diverse biological activities, this compound serves as a promising building block for drug development:

- Pharmaceutical Synthesis : It is utilized as a precursor for synthesizing more complex molecules with potential therapeutic applications.

- Targeted Drug Design : Its ability to interact with specific molecular targets makes it a candidate for targeted drug therapies aimed at treating various diseases.

Q & A

Basic: What are the optimal synthetic routes for 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted indene precursors. A common approach includes:

- Friedel-Crafts alkylation to introduce the methyl group at the 7-position using methyl halides and Lewis acids (e.g., AlCl₃) .

- Aldehyde functionalization via oxidation of a methylene intermediate using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .

Yield Optimization: - Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Monitor reaction progress with thin-layer chromatography (TLC) and optimize catalyst loading (e.g., 10–15 mol% AlCl₃).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid contamination in subsequent steps .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural characterization?

Methodological Answer:

- Cross-Validation: Compare experimental H/C NMR data with density functional theory (DFT)-calculated chemical shifts using software like Gaussian or ADF. Discrepancies >0.5 ppm may indicate incorrect tautomerism or solvent effects .

- Rotational NOE (nOe) Studies: Confirm spatial proximity of protons (e.g., methyl and aldehyde groups) to validate stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula accuracy to rule out impurities .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., aldehyde oxidation) .

- Waste Disposal: Collect aldehyde-containing waste in designated containers for incineration by licensed facilities to avoid environmental release .

- Emergency Measures: Neutralize spills with sodium bisulfite (for aldehydes) and evacuate the area if vapor concentrations exceed OSHA limits (10 ppm) .

Advanced: What strategies can be employed to evaluate the compound’s potential in drug development, given its structural similarity to bioactive indene derivatives?

Methodological Answer:

- In Silico Screening: Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase-2 or kinases). Validate with MD simulations for stability .

- In Vitro Assays: Test cytotoxicity (MTT assay on HEK-293 cells) and enzyme inhibition (e.g., IC₅₀ determination via fluorometric kits).

- SAR Studies: Synthesize analogs (e.g., varying methyl or aldehyde groups) to correlate structure with activity .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with UV detection at 254 nm (aldehyde π→π* transition). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness .

- GC-MS: Derivatize the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance volatility. Monitor using electron ionization (EI) at m/z 181 (base peak) .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at 40°C in 0.1 M HCl or NaOH. Monitor aldehyde degradation via HPLC every 24 hours.

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperature. Store samples at 4°C under nitrogen to prevent oxidation .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at room temperature using degradation rate constants from accelerated studies .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reagent Compatibility: Replace hazardous oxidants (e.g., PCC) with greener alternatives (e.g., TEMPO/NaClO) for safer large-scale reactions .

- Purification: Transition from column chromatography to recrystallization (solvent: ethanol/water) or distillation under reduced pressure.

- Batch Consistency: Implement in-process controls (e.g., inline IR spectroscopy) to monitor aldehyde formation in real-time .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Reactivity Descriptors: Calculate Fukui indices (using DFT) to identify nucleophilic/electrophilic sites on the indene backbone .

- Transition State Modeling: Simulate Diels-Alder reactions with maleic anhydride using QM/MM methods to predict regioselectivity and activation energies .

- Solvent Effects: Employ COSMO-RS models to optimize solvent choice (e.g., toluene vs. DMF) for improved reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.